molecular formula C15H27N3 B2993514 1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine CAS No. 1645367-28-7

1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine

Cat. No.: B2993514
CAS No.: 1645367-28-7
M. Wt: 249.402
InChI Key: KRMAIOMGJBBEQX-UHFFFAOYSA-N
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Description

1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a bicyclic amine derivative featuring a piperidine ring linked via a three-carbon propyl chain to a piperazine ring, which is substituted with a propargyl (prop-2-ynyl) group. This compound’s structural uniqueness lies in the combination of a flexible piperidine-piperazine backbone and a terminal alkyne moiety, which confers distinct electronic and steric properties. Such features make it a candidate for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, and in synthetic chemistry for click reactions due to the propargyl group’s reactivity .

Properties

IUPAC Name

1-(3-piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-2-7-16-12-14-18(15-13-16)11-6-10-17-8-4-3-5-9-17/h1H,3-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMAIOMGJBBEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperazine ring structure, which is known for its versatility in medicinal chemistry. The presence of both a piperidine and an alkyne moiety enhances its potential interactions with biological targets.

Antiviral Activity

Research indicates that compounds related to piperazine derivatives have shown varying degrees of antiviral activity. For instance, derivatives have been tested against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). In a study examining the antiviral properties of various piperazine derivatives, certain compounds exhibited moderate protection against coxsackievirus B type 2 (CVB-2) and HSV-1. Specifically, the compound 3g demonstrated a 50% cytotoxic concentration (CC50) of 92 µM in Vero cells, indicating potential for further development as an antiviral agent .

CompoundVirus TestedCC50 (µM)Observations
3gHSV-192Moderate antiviral activity
3fCVB-2100Moderate antiviral activity

Antibacterial Activity

The antibacterial efficacy of piperazine derivatives has also been a focal point in research. In vitro studies have shown that some derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. However, many tested compounds exhibited minimal inhibitory concentrations (MIC) above 100 µM, suggesting limited effectiveness against certain bacterial strains .

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus>100Resistant
Pseudomonas aeruginosa>100Resistant

Anticancer Activity

The anticancer properties of piperazine derivatives have been explored through various assays. For instance, compounds have been evaluated for their ability to inhibit tumor growth and metastasis. The mechanism often involves the inhibition of serine/threonine kinases such as PDK1, which plays a critical role in cancer cell survival and proliferation .

In a study focusing on the antiproliferative effects of similar compounds, it was found that several derivatives significantly reduced cell viability in cancer cell lines. The inhibition of Src family kinases was identified as a key mechanism by which these compounds exert their anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Case Study on Antiviral Efficacy : A derivative similar to this compound was tested against HIV-1 in vitro. The study revealed that modifications to the piperazine structure could enhance antiviral potency, suggesting avenues for drug design focused on HIV treatment .
  • Cancer Treatment Exploration : Research into the Src kinase inhibition by piperazine derivatives demonstrated significant promise in reducing tumor cell migration and invasion in vitro. This points to their potential use in cancer therapies targeting metastatic processes .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Core Structure Substituents/Modifications Key Implications
1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine Piperazine + piperidine (6-membered rings) Propargyl group at N4; propyl linker to piperidine High rigidity from alkyne; potential for click chemistry
1-(3-Pyrrolidinopropyl)homopiperazine () Homopiperazine (7-membered) + pyrrolidine (5-membered) Pyrrolidine instead of piperidine; homopiperazine Altered ring size affects conformational flexibility and receptor binding
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane () Two piperazine rings 3-Chlorophenyl groups; propane linker Enhanced lipophilicity and electron-withdrawing effects for receptor affinity
1-Phenyl-4-[3-(naphth-1-yl-oxy)-2-hydroxy-propyl]-piperazine () Piperazine Naphthyloxy and hydroxypropyl groups Antihypertensive activity via adrenergic receptor modulation

Physical and Spectroscopic Properties

  • NMR Signals :
    • Propargyl Group : Terminal alkyne proton (δ ~2.5 ppm, triplet); sp-hybridized carbons (δ ~70–80 ppm in $^{13}\text{C}$ NMR).
    • Piperidine/Piperazine Protons : Methylenes in piperazine (δ ~2.5–3.5 ppm); piperidine CH$_2$ (δ ~1.4–1.8 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z ~291 (C${15}$H${25}$N$_3$) with fragmentation patterns distinct from chlorophenyl or diazenyl derivatives .

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